4-碘-3-(三氟甲基)苯胺

描述

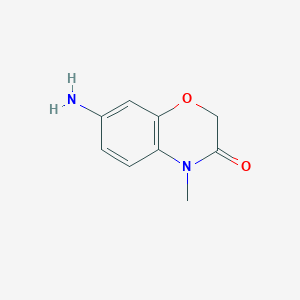

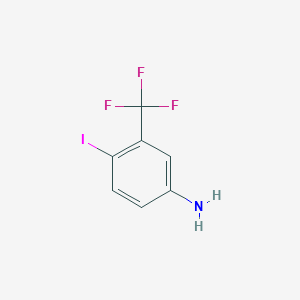

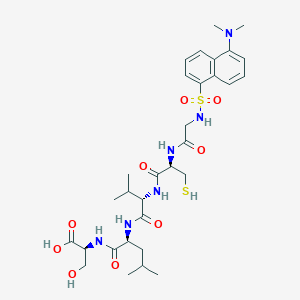

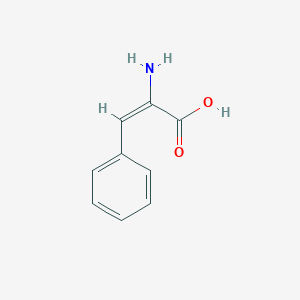

4-Iodo-3-(trifluoromethyl)aniline is a compound that features both an iodine atom and a trifluoromethyl group attached to an aniline structure. This compound is of interest due to its potential as a building block in organic synthesis, given the reactivity of the iodine and trifluoromethyl groups which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, which are structurally related to 4-Iodo-3-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature . This method provides an economical and powerful route to such compounds. Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, with the N-protective group playing a role in site selectivity during the reaction .

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives has been shown to stabilize certain liquid crystalline phases .

Chemical Reactions Analysis

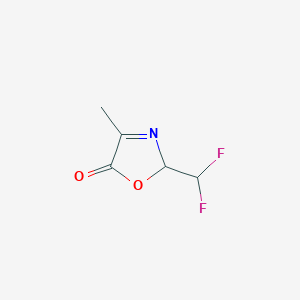

Trifluoromethyl-substituted anilines can undergo various chemical reactions. For example, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The anionically activated trifluoromethyl group in these compounds can undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into an aniline derivative can significantly alter its physical and chemical properties. For instance, the liquid crystalline properties of anilines can be affected by the presence of trifluoromethyl or trifluoromethoxy groups, with some derivatives exhibiting stable smectic phases and high orientational order . The synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes has also been reported, highlighting the transformation of carboxylic groups into trifluoromethyl groups .

科学研究应用

振动分析和材料性质

Revathi等人(2017年)的研究聚焦于4-氯-3-(三氟甲基)苯胺、4-溴-3-(三氟甲基)苯胺和4-氟-3-(三氟甲基)苯胺的振动分析,这些化合物在结构上类似于4-碘-3-(三氟甲基)苯胺。他们使用傅里叶变换红外和傅里叶变换拉曼技术研究了取代基位置以及电子给予和吸引效应对振动光谱的影响。该研究还包括HOMO-LUMO能隙和分子静电势(MEP)表面分析,提供了有关材料性质和在非线性光学(NLO)材料中的潜在应用的见解 (Revathi et al., 2017)。

晶体结构分析

Dey等人(2003年)比较了各种4-取代苯胺的晶体结构,包括碘衍生物。他们的研究突出了碘衍生物的独特特征,由于其较大的尺寸,这可能对材料在晶体工程和设计中的应用产生影响 (Dey et al., 2003)。

光学和分子性质

Saravanan等人(2014年)研究了结构类似于4-碘-3-(三氟甲基)苯胺的4-硝基-3-(三氟甲基)苯胺。他们的研究涉及振动、结构、热力学和电子性质分析,为该化合物在光学应用和材料科学中的潜在性提供了宝贵见解。该研究关注分子和电子性质,可能有助于理解4-碘-3-(三氟甲基)苯胺在各种科学应用中的行为 (Saravanan et al., 2014)。

安全和危害

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-iodo-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVSYSGZZPGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629545 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-3-(trifluoromethyl)aniline | |

CAS RN |

155403-06-8 | |

| Record name | 4-Iodo-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)

![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)